molecular formula C20H20N4O2 B3843588 2,4-dimethoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone

2,4-dimethoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone

Cat. No.: B3843588
M. Wt: 348.4 g/mol
InChI Key: YJGGQDFQOICGQZ-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone is a chemical compound with the molecular formula C14H16N4O3 and a molecular weight of 288.309 g/mol . This compound is known for its unique structure, which combines a benzaldehyde moiety with a pyrimidinyl hydrazone group, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone typically involves the condensation of 2,4-dimethoxybenzaldehyde with 4-methyl-6-phenyl-2-pyrimidinylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

2,4-Dimethoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-dimethoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may influence various biochemical processes. Additionally, the compound’s structure allows it to participate in redox reactions, potentially affecting cellular oxidative states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-dimethoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone apart from similar compounds is its specific substitution pattern on the benzaldehyde moiety, which can influence its reactivity and interaction with other molecules. This unique structure makes it particularly useful in certain synthetic applications and research studies .

Properties

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-methyl-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-14-11-18(15-7-5-4-6-8-15)23-20(22-14)24-21-13-16-9-10-17(25-2)12-19(16)26-3/h4-13H,1-3H3,(H,22,23,24)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGGQDFQOICGQZ-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C/C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204426
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dimethoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-dimethoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone
Reactant of Route 3
Reactant of Route 3
2,4-dimethoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone
Reactant of Route 4
Reactant of Route 4
2,4-dimethoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone
Reactant of Route 5
Reactant of Route 5
2,4-dimethoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone
Reactant of Route 6
Reactant of Route 6
2,4-dimethoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.